molecular formula C15H22N4O5S B2956939 2-(2,6-dioxopiperidin-1-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethane-1-sulfonamide CAS No. 1796948-74-7

2-(2,6-dioxopiperidin-1-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethane-1-sulfonamide

Cat. No.: B2956939
CAS No.: 1796948-74-7
M. Wt: 370.42
InChI Key: QJIMNUOPXFCRQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dioxopiperidin-1-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethane-1-sulfonamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates a 2,6-dioxopiperidine motif, a scaffold recognized in immunomodulatory agents . The structure features an ethanesulfonamide linker connecting the dioxopiperidine unit to a 1-(oxan-4-yl)-1H-pyrazol-4-amine group, a heterocyclic system with demonstrated relevance in pharmaceutical development . The specific spatial arrangement and electronic properties conferred by the tetrahydropyran (oxan-4-yl) group on the pyrazole ring can influence the compound's overall bioavailability and binding characteristics.Researchers are exploring this compound and its structural analogs primarily for their potential bioactivity. Compounds containing the 2,6-dioxopiperidinyl moiety have been extensively studied for their ability to modulate cytokine production and exhibit anti-inflammatory effects, including the inhibition of Tumor Necrosis Factor-alpha (TNF-α) . Furthermore, N-sulfonamide derivatives are a prominent class in medicinal chemistry, often investigated for targeting a variety of enzymes and receptors, such as potassium channels (e.g., Kv1.3) implicated in autoimmune diseases . The integration of these key pharmacophoric elements suggests potential application in preclinical research areas spanning oncology, immunology, and the study of autoimmune disorders. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2,6-dioxopiperidin-1-yl)-N-[1-(oxan-4-yl)pyrazol-4-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O5S/c20-14-2-1-3-15(21)18(14)6-9-25(22,23)17-12-10-16-19(11-12)13-4-7-24-8-5-13/h10-11,13,17H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIMNUOPXFCRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NC2=CN(N=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dioxopiperidin-1-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethane-1-sulfonamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperidinyl Intermediate: The starting material, 2,6-dioxopiperidine, is reacted with appropriate reagents to form the piperidinyl intermediate.

    Introduction of the Pyrazolyl Group: The piperidinyl intermediate is then reacted with a pyrazole derivative under specific conditions to introduce the pyrazolyl group.

    Sulfonamide Formation: Finally, the compound is treated with a sulfonyl chloride derivative to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dioxopiperidin-1-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,6-dioxopiperidin-1-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethane-1-sulfonamide is a complex organic compound with a piperidinyl group, a pyrazolyl group, and a sulfonamide group. It has potential applications across chemistry, biology, and medicine.

IUPAC Name: 2-(2,6-dioxopiperidin-1-yl)-N-[1-(oxan-4-yl)pyrazol-4-yl]ethanesulfonamide
Molecular Formula: C15H22N4O5S
Molecular Weight: 370.4 g/mol

Preparation Methods

The synthesis of this compound typically involves multiple steps. A common route includes:

  • Formation of the Piperidinyl Intermediate: Reacting 2,6-dioxopiperidine with appropriate reagents.
  • Introduction of the Pyrazolyl Group: Reacting the piperidinyl intermediate with a pyrazole derivative under specific conditions.
  • Sulfonamide Formation: Treating the compound with a sulfonyl chloride derivative.

Industrial production may optimize the synthetic route to increase yield and purity, potentially using catalysts, controlled reaction temperatures, and purification techniques like recrystallization and chromatography.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Using reducing agents such as lithium aluminum hydride.
  • Substitution: Undergoing nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols in the presence of a base.

The major products depend on the specific reagents and conditions used. Oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: Used as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
  • Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
  • Industry: Utilized in developing new materials and chemical processes.

Similar Compounds

Similar compounds include:

  • 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindole-1,3-dione
  • 2-(2,6-dioxopiperidin-3-yl)-5-(1-(piperidin-4-ylmethyl)piperidin-4-yl)isoindoline-1,3-dione
  • 2-(2,6-dioxopiperidin-3-yl)-4-(2-oxo-2-(piperazin-1-yl)ethoxy)isoindoline-1,3-dione

The unique combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it valuable for research and industrial applications.

Mechanism of Action

The mechanism of action of 2-(2,6-dioxopiperidin-1-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethane-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to downstream effects on cellular pathways, ultimately influencing biological processes such as cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with structurally related molecules, including 1,3,4-thiadiazole derivatives from the provided evidence () and other sulfonamide-based analogs.

Table 1: Structural and Functional Group Comparison
Compound Class Core Structure Key Substituents Reported Activity
Target Compound Sulfonamide 2,6-Dioxopiperidinyl, oxan-4-yl-pyrazol Not reported in evidence
1,3,4-Thiadiazole Derivatives 1,3,4-Thiadiazole 4-Nitrophenyl, methyl groups Antimicrobial (E. coli, B. mycoides, C. albicans)
Lenalidomide Analogs Dioxopiperidine Phthalimide, amino group Immunomodulatory, anticancer
Sulfonamide Antibiotics Sulfonamide Aryl/heteroaryl groups Antimicrobial (e.g., sulfamethoxazole)

Key Observations:

Pyrazole Substituents :

  • The target compound’s oxan-4-yl-pyrazol group differs from the 4-nitrophenyl-pyrazol substituents in ’s thiadiazole derivatives. The oxane moiety may improve metabolic stability compared to nitro groups, which are often associated with toxicity .
  • In , nitro-substituted pyrazoles demonstrated antimicrobial activity, but the target compound’s biological profile remains unexplored in the provided data .

Core Structure Differences: Sulfonamide vs. Thiadiazole: The sulfonamide linker in the target compound contrasts with the 1,3,4-thiadiazole core in . Sulfonamides typically exhibit broader therapeutic applications (e.g., antimicrobial, anticancer) compared to thiadiazoles, which are often niche antimicrobial agents .

Biological Activity :

  • highlights four 1,3,4-thiadiazole derivatives with superior antimicrobial activity, likely due to nitro and methyl substituents . The absence of nitro groups in the target compound may reduce antimicrobial efficacy but could shift activity toward other therapeutic areas.
  • Sulfonamide-based drugs (e.g., sulfamethoxazole) target dihydropteroate synthase in bacteria, whereas dioxopiperidinyl compounds often modulate protein-protein interactions in eukaryotic systems .

Biological Activity

The compound 2-(2,6-dioxopiperidin-1-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethane-1-sulfonamide is a complex organic molecule that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound includes a piperidine ring, a pyrazole moiety, and a sulfonamide group, contributing to its biological activity. Its molecular formula is C15H22N4O5SC_{15}H_{22}N_{4}O_{5}S, with a molecular weight of approximately 366.42 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The sulfonamide group is known to exhibit inhibitory effects on various enzymes, potentially leading to altered cellular processes such as:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to reduced cell proliferation.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways associated with inflammation and cancer.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of piperidine and pyrazole can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and the activation of caspases.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
Compound ANCI-H9292.25Apoptosis induction
Compound BU2395.86Cell cycle arrest

Antimicrobial Activity

There is also evidence suggesting that this compound may possess antimicrobial properties. Similar sulfonamide derivatives have been evaluated for their efficacy against various pathogens, including bacteria and protozoa.

Table 2: Antimicrobial Efficacy

PathogenIC50 (µM)Reference
Leishmania spp.0.059
E. coli0.105

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Cereblon Modulators : A study on derivatives showed potent antiproliferative activity against multiple myeloma cell lines (IC50 values ranging from 2.25 µM to >50 µM), indicating potential for treating hematological malignancies .
  • Antileishmanial Activity : A series of pyrazole-sulfonamide derivatives demonstrated significant activity against Leishmania species, with IC50 values indicating strong efficacy compared to standard treatments .

Q & A

Q. How can synthesis conditions for this compound be optimized using statistical experimental design?

Methodological Answer: Employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions. A fractional factorial design reduces the number of trials while capturing interactions between variables. For example, a 2³ factorial design (three factors, two levels each) can evaluate yield dependencies. Post-analysis via response surface methodology (RSM) refines optimal ranges .

Q. Example Table: DoE Variables for Synthesis Optimization

FactorLow Level (-1)High Level (+1)
Temperature (°C)6090
Solvent Ratio1:1 (EtOH:H₂O)3:1
Reaction Time (h)612

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm sulfonamide and piperidinyl/dioxopiperidine moieties. Compare chemical shifts with PubChem analogs (e.g., ).
  • HPLC-MS : Quantify purity and detect byproducts using reverse-phase C18 columns with acetonitrile/water gradients. High-resolution MS validates molecular ion peaks .

Q. How can solubility and stability be assessed under varying pH conditions?

Methodological Answer: Perform shake-flask solubility studies across pH 1–7.4 (simulating physiological conditions). Use UV-Vis spectroscopy or HPLC to quantify dissolved compound. Stability is monitored via accelerated degradation studies (40°C/75% RH) with periodic HPLC analysis to track decomposition products .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: Use density functional theory (DFT) to model reaction pathways (e.g., Gaussian or ORCA software). Focus on sulfonamide’s electrophilic sulfur center. Compare activation energies of potential intermediates. Validate predictions with kinetic experiments (e.g., pseudo-first-order conditions) .

Q. How to design a bioactivity screening protocol for this compound?

Methodological Answer:

  • Target Selection : Prioritize kinases or proteases due to sulfonamide’s known inhibitory roles.
  • Assay Design : Use fluorescence-based enzymatic assays (e.g., FRET substrates) with IC₅₀ determination. Include positive controls (e.g., known inhibitors) and triplicate runs .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental reaction yields?

Methodological Answer: Implement a feedback loop: refine quantum chemical calculations (e.g., transition state analysis) using experimental data. For instance, if DFT underestimates steric hindrance in the tetrahydropyran ring (oxan-4-yl), adjust computational models with empirical corrections (e.g., scaling factors for van der Waals radii). Validate via kinetic isotope effects or isotopic labeling .

Q. What advanced reactor designs improve scalability of multi-step syntheses involving this compound?

Methodological Answer: Adopt flow chemistry with membrane separation (CRDC RDF2050104) for continuous purification. For example, a packed-bed reactor with immobilized catalysts enhances sulfonamide coupling efficiency. Monitor in-line via FTIR to detect intermediates and optimize residence time .

Q. How to analyze heterogeneous catalysis pathways for this compound’s derivatization?

Methodological Answer: Use operando spectroscopy (e.g., Raman or XAFS) to study catalyst surfaces during reactions. For example, Pd/C-catalyzed cross-coupling can be tracked in real-time to identify active sites and deactivation mechanisms. Pair with TEM to correlate structural changes with activity .

Q. What strategies mitigate batch-to-batch variability in polymorph formation?

Methodological Answer:

  • Seeding : Introduce pre-characterized crystalline seeds during crystallization.
  • Process Analytical Technology (PAT) : Use FBRM (focused beam reflectance measurement) to monitor particle size distribution in real-time. Adjust supersaturation levels dynamically .

Q. How to model the compound’s pharmacokinetics using in vitro-in vivo extrapolation (IVIVE)?

Methodological Answer:

  • Tissue Partitioning : Use immobilized artificial membrane (IAM) chromatography to predict lipid bilayer permeability.
  • Hepatic Clearance : Employ human liver microsomes with CYP450 cofactors. Extrapolate to in vivo using physiologically based pharmacokinetic (PBPK) models (e.g., Simcyp). Validate against rodent pharmacokinetic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.